molecular formula C19H17ClN4O2S B608251 JQ-1 carboxylic acid CAS No. 202592-23-2

JQ-1 carboxylic acid

货号: B608251
CAS 编号: 202592-23-2
分子量: 400.9 g/mol
InChI 键: LJOSBOOJFIRCSO-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JQ-1 carboxylic acid (CAS: 202592-23-2) is a derivative of the bromodomain and extra-terminal (BET) protein inhibitor (+)-JQ-1, modified with a carboxylic acid functional group. Its molecular formula is C₁₉H₁₇ClN₄O₂S (molecular weight: 400.88), and it exhibits potent inhibitory activity against BET bromodomains, particularly BRD4(1) and BRD4(2), with IC₅₀ values of 77 nM and 33 nM, respectively . This compound is widely utilized in proteolysis-targeting chimera (PROTAC) synthesis, enabling targeted degradation of BRD4 by linking BET inhibitors to E3 ubiquitin ligase ligands .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of JQ-1 carboxylic acid involves several steps, starting from the precursor (+)-JQ-1. One common method includes the stereoselective alkylation of an N-protected aspartic acid derivative, followed by a series of reactions to introduce the carboxylic acid functional group. This method ensures high enantiomeric purity and avoids the need for chiral chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of automated reactors and purification systems to ensure consistency and scalability .

化学反应分析

Types of Reactions

JQ-1 carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Cancer Therapy

JQ-1 carboxylic acid is primarily utilized in cancer research due to its ability to inhibit BET bromodomain proteins. These proteins play a crucial role in regulating gene expression related to oncogenesis.

  • Mechanism of Action : this compound downregulates PD-L1 expression on tumor cells, which is vital for immune evasion in cancers. By inhibiting this pathway, the compound enhances anti-tumor immunity .
  • Case Study : In studies involving multiple myeloma and leukemia, JQ-1 has been shown to induce cell cycle arrest and promote apoptosis by inhibiting BRD4 function. This effect was observed across various cancer cell lines, indicating its potential as a therapeutic agent .

Development of PROTACs

This compound is instrumental in the development of PROTACs that target BET bromodomains for degradation:

  • Application : PROTACs utilizing this compound have been designed to selectively degrade BRD4, a key player in various malignancies .
  • Research Findings : The use of these PROTACs has demonstrated promising results in preclinical models, showcasing their efficacy in reducing tumor burden and improving survival rates .

Epigenetic Research

The compound's role extends into epigenetic research where it is used as a chemical probe to study protein-protein interactions mediated by bromodomains:

  • Impact on Gene Regulation : By disrupting these interactions, this compound aids researchers in understanding the epigenetic mechanisms underlying gene regulation in cancer and other diseases .

作用机制

JQ-1 carboxylic acid exerts its effects by inhibiting the BET family of bromodomain proteins. These proteins recognize acetylated lysine residues on histone tails, which is a key step in chromatin remodeling and gene transcription. By inhibiting BET bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression .

相似化合物的比较

Structural and Functional Comparison with Parent Compound (+)-JQ-1

  • Structural Difference : The addition of a carboxylic acid group to (+)-JQ-1 enhances its utility in PROTAC design by providing a reactive site for conjugation with E3 ligase ligands (e.g., thalidomide derivatives) .
  • Functional Impact : While both compounds inhibit BET bromodomains, JQ-1 carboxylic acid’s unique structure facilitates covalent linkage in PROTACs, enabling targeted protein degradation—a mechanism absent in the parent compound .

Potency and Selectivity vs. Other BET Inhibitors

A comparative study in pancreatic ductal adenocarcinoma (PDAC) organoids evaluated JQ-1 and NHWD-870 (a next-generation BET inhibitor):

Compound MYC-High Organoids (AUC) MYC-Low Organoids (AUC) p-value
JQ-1 826.4 ± 43.6 886.6 ± 35.8 0.0026
NHWD-870 737.6 ± 51.1 806.2 ± 36.7 0.0026

Key Findings :

  • NHWD-870 demonstrated lower AUC values (indicating higher potency) than JQ-1 in both MYC-high and MYC-low organoids .
  • Both compounds showed significant correlation in efficacy, but NHWD-870’s superior performance highlights structural optimizations for enhanced BET inhibition .

Application in PROTACs vs. Non-Carboxylic Acid BET Inhibitors

  • This compound : Serves as a critical warhead in PROTACs (e.g., dBET1) for BRD4 degradation, leveraging its carboxylic acid group for covalent linkage .
  • Non-Carboxylic Acid BET Inhibitors (e.g., OTX015, I-BET762): Lack functional groups for PROTAC conjugation, limiting their use to traditional inhibition rather than targeted degradation .

Therapeutic Scope vs. JQ-1 in Schistosomiasis

While JQ-1 (non-carboxylic acid form) reduces liver granuloma and fibrosis in schistosomiasis by suppressing JAK2/STAT3 signaling , this compound’s primary applications remain in oncology and PROTAC development. This distinction underscores the impact of functional group modifications on therapeutic targeting .

BET Inhibition Efficiency

Compound BRD4(1) IC₅₀ (nM) BRD4(2) IC₅₀ (nM) Key Application
This compound 77 33 PROTAC synthesis, cancer
(+)-JQ-1 ~90* ~50* Schistosomiasis, cancer
NHWD-870 Not reported Not reported Pancreatic cancer

*Estimated from related studies .

Advantages and Limitations

  • This compound: Advantages: Enables PROTAC-mediated BRD4 degradation; retains high BET affinity. Limitations: Limited solubility in aqueous buffers due to hydrophobic backbone .
  • NHWD-870: Advantages: Higher potency in PDAC organoids. Limitations: No PROTAC compatibility reported .

生物活性

JQ-1 carboxylic acid is a derivative of the BET bromodomain inhibitor JQ1, which has gained attention for its potential applications in cancer therapy and other therapeutic areas. This compound functions primarily by inhibiting BET proteins, which are epigenetic regulators involved in various cellular processes, including gene expression and cell cycle regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

  • Chemical Name : (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid
  • Molecular Weight : 400.88 g/mol
  • CAS Number : 202592-23-2
  • Purity : ≥98%
  • Solubility : Soluble in DMSO (30 mg/mL at 25°C)

This compound operates through the inhibition of BET bromodomains, particularly BRD4. By binding to these domains, it disrupts the interaction between BET proteins and acetylated histones, leading to altered gene expression profiles. This mechanism has been linked to the downregulation of oncogenes such as c-Myc and PD-L1, which are critical for tumor growth and immune evasion.

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:

StudyCell LineConcentration (µM)Effect
MDA-MB 231 (TNBC)0.05 - 5Significant reduction in cell viability
Cord-derived MSCsN/AInduced G1 cell cycle arrest without apoptosis
MC 11060 (Tumor Cells)~0.5Downregulation of PD-L1 expression

In a study involving triple-negative breast cancer (TNBC), nanoparticles loaded with JQ-1 (N-JQ1) showed a significant decrease in cell viability, adhesion, and migration compared to controls. At a concentration of 0.05 µM, N-JQ1 reduced viability by approximately 50% in MDA-MB 231 cells .

Effects on Gene Expression

This compound has been shown to modulate gene expression significantly:

  • c-Myc Downregulation : Critical for tumor proliferation; inhibition leads to reduced tumor growth.
  • PD-L1 Expression : Downregulation enhances anti-tumor immunity by promoting T-cell activation against tumors .

Study on Triple-Negative Breast Cancer

A study investigated the effects of N-JQ1 on TNBC models both in vitro and in vivo. The results indicated that treatment with N-JQ1 significantly inhibited tumor growth while maintaining normal tissue morphology in vital organs such as the liver and kidneys .

Study on Mesenchymal Stem Cells

Another study assessed the impact of JQ-1 on mesenchymal stem cells (MSCs). It was found that JQ-1 induced G1 cell cycle arrest but did not lead to apoptosis or senescence, suggesting potential implications for regenerative therapies where MSCs play a crucial role .

常见问题

Q. Basic: How can researchers confirm the identity and purity of synthesized JQ-1 carboxylic acid in a laboratory setting?

Answer:

  • Methodology: Use a combination of analytical techniques:
    • Nuclear Magnetic Resonance (NMR) for structural verification of the thienodiazepine core and carboxylic acid moiety.
    • Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm molecular weight (400.88 g/mol) and detect impurities .
    • Elemental analysis to validate the molecular formula (C₁₉H₁₇ClN₄O₂S) and purity (>99%) .
    • HPLC with UV detection to assess chemical stability under storage conditions (-20°C for powder, -80°C in solution) .

Q. Basic: What experimental considerations are critical when handling this compound due to its physicochemical properties?

Answer:

  • Key Factors:
    • Low aqueous solubility (0.011 g/L at 25°C): Use dimethyl sulfoxide (DMSO) as a primary solvent and validate solubility in assay buffers using dynamic light scattering (DLS) .
    • Storage stability: Store lyophilized powder at -20°C and solutions at -80°C to prevent hydrolysis or aggregation .
    • Density and lipophilicity (XlogP = 3.5): Optimize cell permeability by adjusting solvent systems (e.g., PEG-400 or cyclodextrins) for in vitro assays .

Q. Advanced: How can researchers design PROTAC molecules using this compound as a BET bromodomain-targeting ligand?

Answer:

  • Methodology:
    • Conjugation strategy: Link the carboxylic acid group to E3 ubiquitin ligase ligands (e.g., VHL or CRBN) via polyethylene glycol (PEG) spacers to optimize ternary complex formation .
    • Validation:
  • Use surface plasmon resonance (SPR) to measure binding affinity to BRD4 bromodomains (IC₅₀ = 33–77 nM) .
  • Employ Western blotting to confirm BRD4 degradation in target cells (e.g., MV4-11 leukemia models) .

Q. Advanced: How should discrepancies in reported IC₅₀ values for this compound across BET inhibition assays be addressed?

Answer:

  • Troubleshooting:
    • Assay variability: Compare results from fluorescence polarization (FP) assays (using recombinant BRD4 bromodomains) vs. cell-based luciferase reporter assays (e.g., HEK293T systems) to assess context-dependent potency .
    • Off-target effects: Perform kinase profiling panels to rule out interactions with non-BET epigenetic targets (e.g., HDACs or methyltransferases) .

Q. Advanced: What strategies improve the in vivo bioavailability of this compound for preclinical studies?

Answer:

  • Approaches:
    • Nanoparticle encapsulation: Use lipid-based carriers or PLGA nanoparticles to enhance solubility and prolong half-life .
    • Prodrug derivatization: Modify the carboxylic acid group to ester prodrugs for improved oral absorption, followed by hydrolysis in plasma .
    • Pharmacokinetic (PK) profiling: Monitor plasma concentrations via LC-MS/MS after intravenous or intraperitoneal administration in murine models .

Q. Basic: What molecular mechanisms underlie this compound-mediated downregulation of PD-L1 in tumor cells?

Answer:

  • Mechanistic insights:
    • This compound inhibits BET bromodomains, disrupting transcriptional elongation of CD274 (PD-L1) by RNA polymerase II.
    • Experimental validation:
  • Use chromatin immunoprecipitation (ChIP) to assess BRD4 displacement from the CD274 promoter .
  • Quantify PD-L1 surface expression via flow cytometry in treated vs. untreated tumor cells (e.g., A375 melanoma) .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced selectivity?

Answer:

  • SAR strategies:
    • Isosteric replacement: Substitute the carboxylic acid with bioisosteres (e.g., tetrazoles or acyl sulfonamides) to modulate acidity (pKa) and membrane permeability .
    • BET selectivity screening: Test derivatives against BD1 vs. BD2 domains of BRD4 using differential scanning fluorimetry (DSF) to identify domain-specific inhibitors .

Q. Basic: What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Answer:

  • Quantification methods:
    • LC-MS/MS with electrospray ionization (ESI): Achieve limits of detection (LOD) <1 ng/mL in plasma or tissue homogenates .
    • Sample preparation: Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to remove interfering biomolecules .

属性

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOSBOOJFIRCSO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202592-23-2
Record name 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethanol (500 ml) is added to (±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid (43 g), and the mixture is stirred at room temperature. 2N Sodium hydroxide (182 ml) is added and the mixture is stirred at 50° C. overnight. After the completion of the reaction, ethanol is distilled away, and the residue is adjusted to pH 4-5 with acetic acid. Then, the resulting mixture is stirred at 60° C. for 30 minutes and cooled to room temperature. The mixture is extracted with chloroform, and the organic layer is washed with saturated brine. The layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained crystals are recrystallized from chloroform-methanol to give 20 g of (±)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid, melting point 287°-290° C.
Quantity
182 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
(±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid
Quantity
43 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C1(CC(=O)O)N=C(c2ccc(Cl)cc2)c2c(sc(C)c2C)-n2c(C)nnc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。